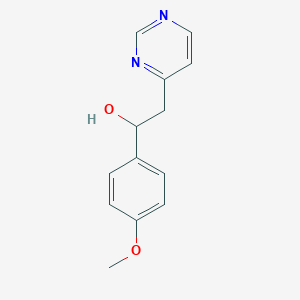

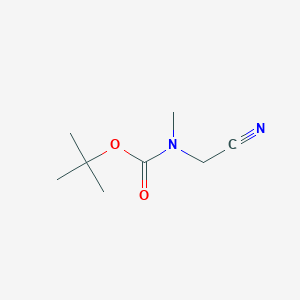

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol involves multi-step chemical reactions, including condensations, cyclizations, and functional group transformations. For instance, derivatives have been synthesized through reactions involving amixture of specific diones, appropriate aldehydes, N-methylthiourea, and catalytic amounts of concentrated hydrochloric acid heated under reflux conditions in ethanol, which demonstrates the complexity and versatility of synthetic strategies employed (Chaudhari, 2012).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal that the pyrimidine ring can exhibit slight nonplanarity and form various dihedral angles with adjacent phenyl rings, contributing to the molecule's three-dimensional conformation and potentially influencing its chemical reactivity and interaction with biological targets (Akkurt et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of the this compound derivatives involves interactions with various reagents and conditions, leading to the formation of new bonds, introduction of functional groups, and generation of structurally diverse molecules. These reactions underline the compound's capacity to undergo transformations such as methoxycarbonylation and hydromethoxylation, which are pivotal for the synthesis of complex molecules (Gabriele et al., 2000).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Drug Development

A derivative, identified as a promising anticonvulsant drug candidate named "Epimidin," has been explored for its pharmaceutical potential. The development and validation of an HPLC method for determining related substances in Epimidin highlight its significance in drug development. This process involved stability assessments under various conditions, indicating the sensitivity of Epimidin to peroxide, alkali, and acid decomposition, leading to the formation of unidentified impurities (Severina et al., 2021).

Imaging Agents for Parkinson's Disease

Research into the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, showcases the application of similar compounds in medical diagnostics. This compound was prepared through O-[11C]methylation, achieving high radiochemical yield and purity, underscoring the relevance of such compounds in enhancing neurodegenerative disease diagnostics (Wang et al., 2017).

Novel Pyrimidin Derivatives Synthesis

The synthesis of novel oxo pyrimidopyrimidine derivatives has been investigated for their pharmacological and biological activities. One study described the synthesis of a chalcone derivative, further reacted to produce compounds with potential therapeutic applications. This research demonstrates the versatility of pyrimidine derivatives in synthesizing bioactive molecules (Jadhav et al., 2022).

Antimicrobial Activity

Another study focused on the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives, evaluating their antimicrobial activity. This research highlights the potential use of such compounds in developing new antimicrobial agents, with some derivatives showing significant activity (Chaudhari, 2012).

Structural and Electronic Properties

Investigations into the molecular structure and electronic properties of pyridylindolizine derivatives, containing phenyl and phenacyl groups, provide insights into the theoretical and experimental aspects of these compounds. Such studies are essential for understanding the physicochemical properties of potential pharmaceuticals and materials (Cojocaru et al., 2013).

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the methoxyphenyl and pyrimidin-4-ylethanol groups present in the compound .

Cellular Effects

It is plausible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol in animal models .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9,13,16H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDZMQADLRAVOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=NC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340488 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185848-10-6 |

Source

|

| Record name | α-(4-Methoxyphenyl)-4-pyrimidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185848-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)

![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)